3-(2-methylpyridin-3-yl)prop-2-enoic acid
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Overview
Description
3-(2-Methylpyridin-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol It is characterized by the presence of a pyridine ring substituted with a methyl group at the 2-position and a propenoic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyridin-3-yl)prop-2-enoic acid typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid moiety.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of propanoic acid derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(2-Methylpyridin-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylpyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride: Similar structure but with a different substitution pattern on the pyridine ring.
(2E)-3-(6-Methylpyridin-2-yl)prop-2-enoic acid: Similar structure but with a different position of the methyl group on the pyridine ring.
Uniqueness
3-(2-Methylpyridin-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group and the propenoic acid moiety can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Properties
IUPAC Name |
3-(2-methylpyridin-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-8(3-2-6-10-7)4-5-9(11)12/h2-6H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFALXECYZPKXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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